molecular formula C21H27ClN2O3S B11502448 1-(3-Chloro-2-methylphenyl)-4-[(5-isopropyl-2-methoxyphenyl)sulfonyl]piperazine

1-(3-Chloro-2-methylphenyl)-4-[(5-isopropyl-2-methoxyphenyl)sulfonyl]piperazine

Cat. No.: B11502448
M. Wt: 423.0 g/mol
InChI Key: BJZAOQFWIAECGP-UHFFFAOYSA-N
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Description

1-(3-Chloro-2-methylphenyl)-4-[(5-isopropyl-2-methoxyphenyl)sulfonyl]piperazine is a complex organic compound that belongs to the class of piperazine derivatives. Piperazines are known for their diverse pharmacological properties and are often used as building blocks in medicinal chemistry. This particular compound is characterized by the presence of a chloro-substituted phenyl ring and a sulfonyl group attached to the piperazine core.

Preparation Methods

The synthesis of 1-(3-Chloro-2-methylphenyl)-4-[(5-isopropyl-2-methoxyphenyl)sulfonyl]piperazine typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the chloro-substituted phenyl ring and the isopropyl-methoxyphenyl sulfonyl group, followed by their coupling with the piperazine core. Common reagents used in these reactions include chlorinating agents, sulfonyl chlorides, and various catalysts to facilitate the coupling reactions. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

1-(3-Chloro-2-methylphenyl)-4-[(5-isopropyl-2-methoxyphenyl)sulfonyl]piperazine undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.

    Substitution: The chloro group on the phenyl ring can undergo nucleophilic substitution reactions, leading to the formation of various derivatives. Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like amines or thiols. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(3-Chloro-2-methylphenyl)-4-[(5-isopropyl-2-methoxyphenyl)sulfonyl]piperazine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-(3-Chloro-2-methylphenyl)-4-[(5-isopropyl-2-methoxyphenyl)sulfonyl]piperazine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

1-(3-Chloro-2-methylphenyl)-4-[(5-isopropyl-2-methoxyphenyl)sulfonyl]piperazine can be compared with other piperazine derivatives, such as:

    1-(4-Chlorophenyl)piperazine: Known for its psychoactive properties.

    1-(3-Trifluoromethylphenyl)piperazine: Studied for its potential antidepressant effects.

    1-(2,3-Dichlorophenyl)piperazine: Investigated for its antimicrobial activity. The uniqueness of this compound lies in its specific substitution pattern and the presence of the sulfonyl group, which may confer distinct chemical and biological properties.

Properties

Molecular Formula

C21H27ClN2O3S

Molecular Weight

423.0 g/mol

IUPAC Name

1-(3-chloro-2-methylphenyl)-4-(2-methoxy-5-propan-2-ylphenyl)sulfonylpiperazine

InChI

InChI=1S/C21H27ClN2O3S/c1-15(2)17-8-9-20(27-4)21(14-17)28(25,26)24-12-10-23(11-13-24)19-7-5-6-18(22)16(19)3/h5-9,14-15H,10-13H2,1-4H3

InChI Key

BJZAOQFWIAECGP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=C1Cl)N2CCN(CC2)S(=O)(=O)C3=C(C=CC(=C3)C(C)C)OC

Origin of Product

United States

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